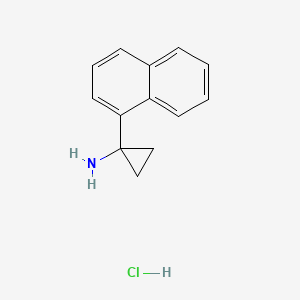
1-Naphthalen-1-yl-cyclopropylamine hydrochloride
Übersicht
Beschreibung
1-Naphthalen-1-yl-cyclopropylamine hydrochloride is a chemical compound with the CAS Number: 1215654-02-6 . It has a molecular weight of 219.71 and its IUPAC name is 1-(1-naphthyl)cyclopropanamine hydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for 1-Naphthalen-1-yl-cyclopropylamine hydrochloride is 1S/C13H13N.ClH/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Naphthalen-1-yl-cyclopropylamine hydrochloride is an off-white solid . Its molecular formula is C13H14ClN and it has a molecular weight of 219.71 .Wissenschaftliche Forschungsanwendungen
Selective Delivery and Biological Activity in Cells
1-Naphthalen-1-yl-cyclopropylamine hydrochloride, as part of a series of N(1)-arylalkylpolyamines, has been studied for its selective delivery into cells with active polyamine transporters. The biological activities of these compounds were explored in various cell lines, emphasizing the cytotoxicity profiles influenced by the size of the N(1)-arylalkyl substituent and the polyamine sequence used. A correlation between polyamine-conjugate uptake and cytotoxicity was observed, highlighting the importance of the polyamine transporter in these processes (Gardner et al., 2004).
Antimicrobial Evaluation
1-Naphthalen-1-yl-cyclopropylamine hydrochloride derivatives were synthesized and characterized for their antimicrobial properties. These compounds showed notable antistaphylococcal and antimycobacterial activities, comparable to standard treatments, indicating their potential in addressing resistant strains of bacteria (Goněc et al., 2016).
Chemical Synthesis and Applications
The compound has been utilized in various chemical synthesis processes. For example, it participated in the dimerization of dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate in the presence of GaCl3, showcasing a range of annulation products and introducing new types of dimerization for donor-acceptor cyclopropanes (Novikov & Tomilov, 2013). Additionally, its use in the large-scale synthesis of cinacalcet hydrochloride, a treatment for secondary hyperparathyroidism, was detailed, demonstrating its practicality in pharmaceutical production (Mathad et al., 2011).
Eigenschaften
IUPAC Name |
1-naphthalen-1-ylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUCLONVZTWDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-cyclopropylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




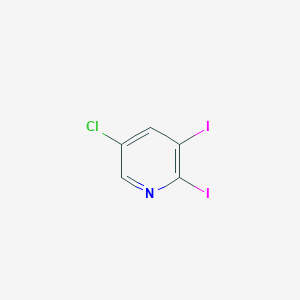
![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)
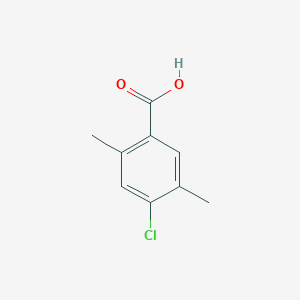
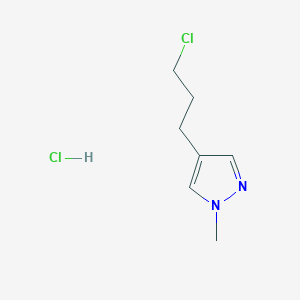
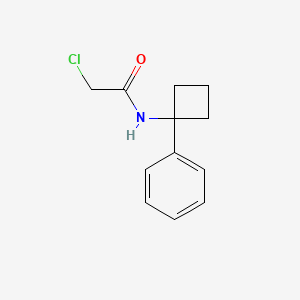
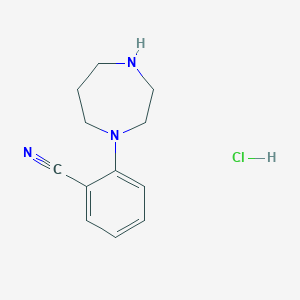
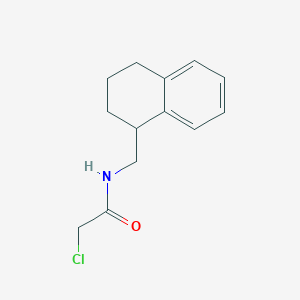
![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)
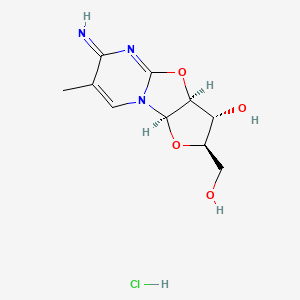
![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)
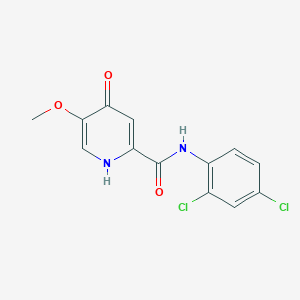
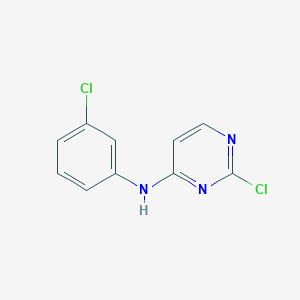
![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)